N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Overview
Description
N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multiple steps, including the formation of the thiophene ring, the tetrahydroquinoline core, and the final coupling to form the ethanediamide linkage. Common synthetic routes may include:
Formation of Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling to Form Ethanediamide Linkage: The final step involves coupling the thiophene and tetrahydroquinoline intermediates with ethanediamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, substituted thiophenes
Scientific Research Applications
N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring structure.
Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline-3-carboxamide and tetrahydroquinoline-4-carboxylic acid share the tetrahydroquinoline core.
Uniqueness
N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to its combination of the thiophene ring, tetrahydroquinoline core, and ethanediamide linkage, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-9-20-17(23)18(24)21-14-7-8-15-13(12-14)5-3-10-22(15)19(25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYBHOKXMSYNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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